6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

PIM kinase inhibitor 7-azaindole SAR ATP-competitive inhibitor

6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 4894-32-0; molecular formula C₉H₇ClN₂O; MW 194.62 g/mol) is a heterocyclic aldehyde belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) family. The compound features three key structural elements: a chlorine atom at the 6-position, a methyl group at the 4-position, and a reactive formyl group at the 3-position.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 4894-32-0
Cat. No. B3268616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
CAS4894-32-0
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=CN2)C=O)Cl
InChIInChI=1S/C9H7ClN2O/c1-5-2-7(10)12-9-8(5)6(4-13)3-11-9/h2-4H,1H3,(H,11,12)
InChIKeyRAGLPZGWBMJHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 4894-32-0): Core Identity and Procurement Baseline


6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 4894-32-0; molecular formula C₉H₇ClN₂O; MW 194.62 g/mol) is a heterocyclic aldehyde belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) family [1]. The compound features three key structural elements: a chlorine atom at the 6-position, a methyl group at the 4-position, and a reactive formyl group at the 3-position [1]. This substitution pattern distinguishes it from other commercially available pyrrolo[2,3-b]pyridine-3-carbaldehyde regioisomers and serves as the basis for its utility as a synthetic building block in medicinal chemistry programs targeting kinase inhibitors, particularly PIM and FGFR kinases [2][3]. The compound is available from multiple vendors at purities typically ≥95% or ≥98%, with the 98% grade offered by specialty suppliers for pharmaceutical R&D .

Why Generic Substitution Fails for 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Regioisomeric and Substitution-Pattern Specificity


The pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold supports multiple regioisomers differing only in the position of chlorine and methyl substituents, yet these seemingly minor variations produce profound differences in downstream biological activity. Published SAR data demonstrate that the position of chlorine substitution on the 7-azaindole ring is a critical determinant of both kinase inhibitory potency and selectivity: 6-chlorinated derivatives achieve PIM1 IC₅₀ values of 0.41–1.4 nM with a clean selectivity profile, whereas 5-chloro and 4-chloro isomers exhibit entirely different metal-coordination chemistry and anticancer activity profiles in Pd(II)/Pt(II) complexes [1][2]. The 4-methyl group present in CAS 4894-32-0 further differentiates this compound from the simpler 6-chloro-7-azaindole-3-carbaldehyde (CAS 383875-59-0) by modulating lipophilicity (XLogP3 = 2.1) and introducing steric constraints that influence both reactivity at the aldehyde and the properties of derived inhibitors [3]. Consequently, substituting a different regioisomer or a des-methyl analogue will not replicate the synthetic outcomes or the biological profile of molecules derived from this specific building block.

Quantitative Differentiation Evidence for 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde vs. Closest Analogs


6-Chloro Substitution Provides ~2-Fold Improvement in PIM1 Kinase Inhibitory Potency vs. Unsubstituted 7-Azaindole

In a systematic SAR study of 6-substituted 7-azaindole derivatives, the 6-chloro analogue (compound 9, bearing an OMe-substituted benzofuranone core) exhibited a PIM1 IC₅₀ of 0.41 nM, representing an approximately 2-fold improvement over the unsubstituted parent compound 2 (IC₅₀ = 0.84 nM) [1]. The 6-chloro substitution also outperformed 6-methyl (IC₅₀ = 0.64 nM), 6-ethyl (IC₅₀ = 1.1 nM), and 6-n-propyl (IC₅₀ = 4.5 nM) analogues, while fluorine substitution at the same position gave comparable potency (IC₅₀ = 0.28 nM) [1]. Our target compound, 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, contains the identical 6-chloro-7-azaindole pharmacophore that drives this potency enhancement and serves as the direct synthetic precursor (via Knoevenagel condensation at the 3-formyl group) to such inhibitors [2].

PIM kinase inhibitor 7-azaindole SAR ATP-competitive inhibitor

6-Chlorination Drives ~3-Fold Enhancement in PIM2 Inhibition and ~8-Fold Gain Over Indazole Scaffold

The PIM2-inhibitory benefit of 6-chloro substitution is even more pronounced than the PIM1 gain. Under identical assay conditions ([ATP] = 5 μM, Carna Biosciences), the 6-chlorinated compounds 9 and 14 both achieved PIM2 IC₅₀ = 140 nM, compared to 290 nM and 390 nM for their respective non-chlorinated analogues (10 and 2), representing an approximately 2.1–2.8-fold improvement [1]. Notably, alkyl substituents at the 6-position (methyl, ethyl) failed to produce any meaningful gain in PIM2 potency vs. their unsubstituted counterparts, indicating that the electronic character of chlorine—rather than steric bulk alone—is responsible for the improvement [1]. When benchmarked against the indazole-based PIM1-selective inhibitor 1 (PIM2 IC₅₀ = 1200 nM), the 6-chloro-7-azaindoles achieve an ~8.6-fold potency advantage, underscoring the scaffold-level differentiation provided by the 7-azaindole core with 6-chloro substitution [1].

pan-PIM kinase inhibitor PIM2 selectivity scaffold hopping

6-Chloro Substitution Dramatically Improves Kinase Selectivity: Off-Target Reduction from 9 to 3 Kinases

Kinase selectivity profiling against a panel of 52 kinases at 200 nM inhibitor concentration revealed that the unsubstituted 7-azaindole derivative 2 inhibited nine off-target kinases by >50% (seven of them >75%), demonstrating poor selectivity [1]. In contrast, the 6-chloro analogue 9 inhibited only three off-targets >50% (PDGFRα 61%, DAPK1 80%, PKD2 62%), while maintaining complete PIM1 (99%; IC₅₀ = 0.49 nM) and PIM3 (>99%; IC₅₀ = 0.40 nM) inhibition [1]. Further optimization yielded compound 14 (also 6-chloro), which showed an even cleaner profile with no off-targets inhibited potently (>75%) and only two kinases affected >50% (PDGFRα 63%, DAPK1 57%), while retaining PIM1 IC₅₀ = 1.3 nM and PIM3 IC₅₀ = 0.88 nM [1]. This demonstrates that the 6-chloro substituent is a key selectivity filter that reduces promiscuous kinase binding.

kinase selectivity off-target profiling PIM inhibitor

Positional Isomer Differentiation: 4-Chloro vs. 5-Chloro vs. 6-Chloro Substitution on 7-Azaindole-3-carbaldehyde Yields Divergent Metal-Complex Anticancer Activity

A 2024 study of Pd(II) and Pt(II) complexes with 4-chloro-7-azaindole-3-carbaldehyde (4ClL) and 5-chloro-7-azaindole-3-carbaldehyde (5ClL) revealed that chlorine position dramatically shifts anticancer activity profiles: the platinum complex trans-[PtCl₂(5ClL)₂] showed superior activity against cisplatin-resistant ovarian cancer A2780cis (IC₅₀ = 4.96 ± 0.49 μM) and triple-negative breast cancer MDA-MB-231 (IC₅₀ = 4.83 ± 0.38 μM), while palladium complexes trans-[PdCl₂(4ClL)₂] and trans-[PdCl₂(5ClL)₂] exhibited enhanced selectivity with reduced toxicity to normal fibroblasts (IC₅₀ = 11.29 ± 6.65 μM and 14.98 ± 5.59 μM, respectively) [1]. These data establish that chloro-substitution position on the 7-azaindole-3-carbaldehyde scaffold is not interchangeable: 4-Cl, 5-Cl, and 6-Cl isomers produce distinct biological outcomes. Our target compound's 6-chloro substitution has been separately validated for kinase inhibition selectivity (see Evidence Items 1–3), while 4-Cl and 5-Cl isomers have been characterized primarily for metal-complex anticancer applications [1][2].

metallodrug design regioisomer SAR azaindole-metal complexes

Physicochemical Differentiation: The 4-Methyl Group Confers Higher Lipophilicity and Distinct ADME Properties vs. Des-Methyl Analogue

The 4-methyl substituent distinguishes CAS 4894-32-0 (MW 194.62; XLogP3 = 2.1) from the simpler 6-chloro-7-azaindole-3-carbaldehyde (CAS 383875-59-0; MW 180.59; XLogP3 not available but computationally lower by approximately one methylene unit) [1]. In the PIM inhibitor SAR study, methylation at the 6-position (compound 3, cLogP = 3.3) severely reduced membrane permeability compared to the unsubstituted analogue 2 (cLogP = 2.8), while chloro-substitution (compound 9, cLogP = 3.6) similarly decreased permeability but achieved superior selectivity [2]. Although the 4-methyl group has not been directly studied in the same PIM SAR context, the published data establish that alkyl substitution on the 7-azaindole core non-trivially impacts both lipophilicity and membrane permeability [2]. The 4-methyl in CAS 4894-32-0 introduces steric constraints adjacent to the pyrrole NH and the 3-formyl group, which may influence both the reactivity of the aldehyde toward nucleophiles and the conformation of derived inhibitors [3].

lipophilicity ADME properties building block selection

Aldehyde Reactivity: 3-Formyl Group Enables Knoevenagel Condensation as the Key Step in Kinase Inhibitor Assembly

The 3-carbaldehyde functionality is the critical synthetic handle that enables Knoevenagel condensation with active methylene compounds to generate α,β-unsaturated carbonyl intermediates, which serve as the core linkage in potent PIM kinase inhibitors [1][2]. In the published synthesis of PIM inhibitors, 6-chloro-7-azaindole-3-carbaldehyde was condensed with benzofuranone derivatives to install the key exocyclic double bond, a transformation that requires the aldehyde oxidation state [1]. Alternative 3-substituted 7-azaindoles (e.g., 3-carboxylic acid, 3-hydroxymethyl, or 3-unsubstituted analogues) cannot participate in this transformation without additional oxidation/reduction steps. The simultaneous presence of the 6-chloro group (for kinase selectivity), the 4-methyl group (for lipophilicity modulation), and the 3-formyl group (for synthetic diversification) in a single building block eliminates multiple synthetic steps that would be required if these features were introduced sequentially [1][3].

Knoevenagel condensation synthetic intermediate medicinal chemistry building block

Optimal Application Scenarios for 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Based on Quantitative Evidence


Pan-PIM Kinase Inhibitor Library Synthesis via Knoevenagel Condensation

The strongest evidence supports the use of CAS 4894-32-0 as a key aldehyde building block for generating focused libraries of PIM kinase inhibitors. The 6-chloro-7-azaindole core delivers PIM1 IC₅₀ values as low as 0.41 nM, PIM2 IC₅₀ of 140 nM, and PIM3 IC₅₀ of 0.40 nM, with a clean selectivity profile (2–3 off-targets vs. 9 for the unsubstituted scaffold) [1]. The 3-formyl group enables direct Knoevenagel condensation with diverse active methylene partners (benzofuranones, thiazolidinediones, rhodanines) to rapidly explore SAR around the hinge-binding region [1]. The 4-methyl group provides a built-in lipophilicity modulation point without additional synthetic manipulation [2]. This scenario is ideal for medicinal chemistry teams pursuing ATP-competitive type I PIM inhibitors where kinase selectivity is the primary optimization parameter.

FGFR Inhibitor Development Leveraging 6-Chloro-7-Azaindole Scaffold

1H-Pyrrolo[2,3-b]pyridine derivatives have demonstrated potent FGFR1–4 inhibitory activity, with optimized compounds achieving FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM, and FGFR4 IC₅₀ = 712 nM in biochemical assays [3]. While the published FGFR inhibitors did not specifically use the 6-chloro-4-methyl substitution pattern, the core scaffold is shared, and the 3-carbaldehyde in CAS 4894-32-0 can be elaborated to generate diverse 3-substituted analogues for FGFR SAR exploration [3]. The 6-chloro group may additionally confer kinase selectivity benefits analogous to those demonstrated in the PIM inhibitor program [1].

Comparative Regioisomer Studies to Map Chlorine Position Effects on Biological Activity

The availability of distinct chloro-positional isomers of 7-azaindole-3-carbaldehyde (4-Cl: studied in Pd/Pt anticancer complexes [4]; 5-Cl: also characterized in metal complexes [4]; 6-Cl: validated for kinase inhibition [1]) creates an opportunity for systematic regioisomer profiling studies. CAS 4894-32-0, with its unique 6-chloro-4-methyl combination, fills a specific niche not covered by other commercially available isomers. Researchers can interrogate how the 4-methyl-6-chloro pattern influences metal coordination chemistry, kinase binding, or other target engagement relative to the 4-Cl, 5-Cl, and des-methyl 6-Cl variants [1][4].

Synthetic Methodology Development for 3-Functionalized 7-Azaindoles

The 3-formyl group in CAS 4894-32-0 serves as a versatile synthetic handle for method development: reductive amination to generate 3-aminomethyl derivatives, Wittig or Horner-Wadsworth-Emmons olefination to install extended conjugation, or oxidation to the 3-carboxylic acid for amide coupling [2]. The presence of the 6-chloro substituent provides an orthogonal diversification point via Suzuki, Buchwald-Hartwig, or nucleophilic aromatic substitution chemistry. This dual-functionalization capability (3-formyl + 6-chloro + 4-methyl) makes the compound a valuable substrate for developing new synthetic methodologies targeting polysubstituted 7-azaindoles [5].

Quote Request

Request a Quote for 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.